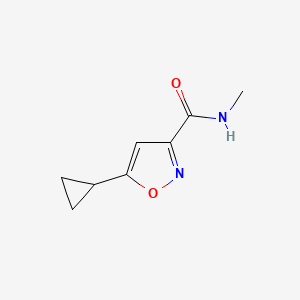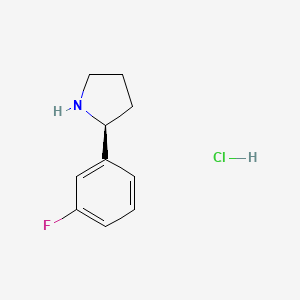
(s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13ClFN . It is a derivative of pyrrolidine, a cyclic amine, with a fluorophenyl group attached .
Molecular Structure Analysis
The molecular structure of “(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a 3-fluorophenyl group .Physical And Chemical Properties Analysis
“(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” has a molecular weight of 201.6683232 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Selective Sensors and Fluorophores:
- A study introduced a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer mechanisms (Maity & Govindaraju, 2010).
- Another research effort synthesized new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores showing high selectivity for Fe3+/Fe2+ cations, marking the first use of this moiety as a turn-off chemosensor for these cations, with further application in imaging Fe3+ in living HepG2 cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Organic Synthesis Enhancements:
- Research focused on the synthesis and characterization of novel heterocycle-based molecules highlighted the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating applications in non-linear optics and potential in drug development against cancer through interaction with human alpha9 nicotinic acetylcholine receptors (Murthy et al., 2017).
Biological Studies
Antinociceptive Properties:
- Synthesis of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues, which determined their nAChR properties both in vitro and in vivo, showcasing the potential for developing novel therapeutics targeting nicotinic acetylcholine receptors for pain management (Ondachi et al., 2014).
Kinase Inhibitor Development:
- Discovery of compounds such as BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, underscores the role of fluoro-substituted pyrrolidines in the development of new cancer therapeutics (Schroeder et al., 2009).
Enhanced Fluorescence and Sensing Capabilities:
- A study on fluorescent pH sensors constructed from heteroatom-containing luminogens, including pyrrolidine derivatives, demonstrated reversible emission changes between blue and dark states, suggesting applications in environmental and biological sensing (Yang et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

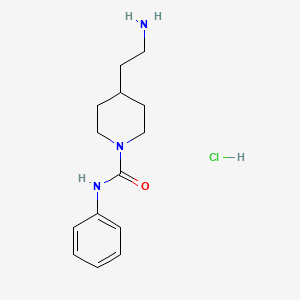
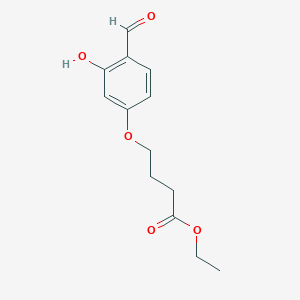


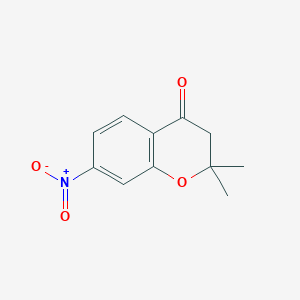

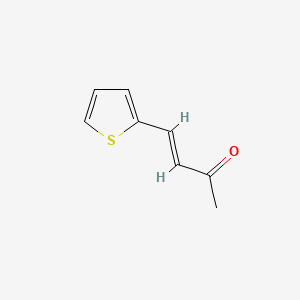

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
